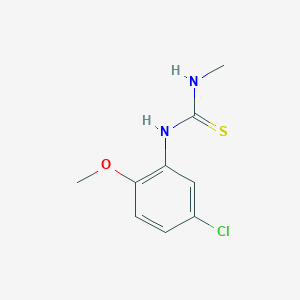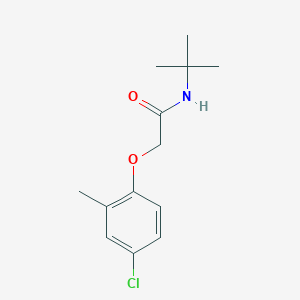
N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea (CMPTU) is a chemical compound that has been widely used in scientific research due to its unique properties. CMPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in many different areas of research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea and its derivatives have been investigated for their potential in various synthetic and biological applications. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against certain microbes (Chaudhari, 2012). Additionally, related compounds have been examined for their antibacterial properties against various bacterial strains, with certain derivatives showing promising activity (Rai et al., 2009).
Role as Corrosion Inhibitors
Some phenylthiourea derivatives, closely related to N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These studies have revealed that these derivatives can effectively protect metal surfaces from corrosion, which is vital for industrial applications (Fouda & Hussein, 2012).
Synthesis of Haptens and Antibodies
In the field of biochemistry, similar compounds have been synthesized for the production of haptens, which are small molecules that elicit an immune response when attached to a large carrier. These haptens have been used for generating antibodies against various pesticides, indicating the potential of these compounds in developing sensitive diagnostic tools and therapeutic agents (Hoeve et al., 1997).
Antipathogenic Activity
The antipathogenic properties of thiourea derivatives, including those similar to N-(5-chloro-2-methoxyphenyl)-N'-methylthiourea, have been extensively studied. These compounds have shown significant activity against pathogens, especially in inhibiting the growth of biofilms, a major concern in medical and environmental fields (Limban et al., 2011).
Metabolism and Toxicology
Metabolism and toxicological studies of related compounds provide insights into the biotransformation and potential toxic effects these chemicals can have. For example, studies have examined the metabolism of chloroacetamide herbicides, offering crucial information for assessing the safety and environmental impact of these compounds (Coleman et al., 2000).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c1-11-9(14)12-7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALJWUCQJLXUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-methylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B5809230.png)

![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)



![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)